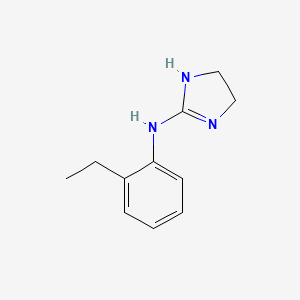![molecular formula C12H19NO3 B13888954 (2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid is a complex organic compound with a unique structure that includes an adamantane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid typically involves multiple steps, including the formation of the adamantane core and subsequent functionalization. One common method involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method allows for the site-selective cleavage of multiple α-C(sp3)-H bonds, creating new C(sp2)-C(sp2) and C(sp2)-N bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. Its structural features allow for interactions with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of (2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid involves its interaction with specific molecular targets. The adamantane core allows for strong binding to hydrophobic pockets in proteins, while the amino and hydroxy groups can form hydrogen bonds with other functional groups. This combination of interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): Similar in having an amino acid structure but differs in the side chain and overall structure.
Other Adamantane Derivatives: Compounds like amantadine and memantine share the adamantane core but have different functional groups and applications.
Uniqueness
What sets (2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid apart is its combination of the adamantane core with amino and hydroxy functionalities. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
特性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid |
InChI |
InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7-,8+,9-,11?,12?/m1/s1 |
InChIキー |
ZOFWFAZCJJJYCE-RORBGTHESA-N |
異性体SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)[C@@H](C(=O)O)N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)



![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)








